molecular formula C9H6O4 B049086 Ninhydrin CAS No. 485-47-2

Ninhydrin

Cat. No.: B049086
CAS No.: 485-47-2
M. Wt: 178.14 g/mol
InChI Key: FEMOMIGRRWSMCU-UHFFFAOYSA-N
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Description

Ninhydrin (1,2,3-indantrione hydrate) is a tricarbonyl compound first synthesized by Ruhemann in 1910 . It is renowned for its role in detecting amino acids, amines, and ammonia through the formation of Ruhemann’s purple (λmax ~570 nm), a chromogenic reaction pivotal in forensic science, biochemistry, and food analysis . Structurally, this compound exists in equilibrium with indane-1,2,3-trione, where the C-2 position acts as an electrophilic center, enabling nucleophilic attacks and dehydration-condensation reactions . Beyond analytical applications, this compound serves as a versatile building block in organic synthesis, facilitating the preparation of heterocycles, spiro compounds, and cage-like architectures via multicomponent reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions: Ninhydrin can be synthesized through the oxidation of indane-1,2,3-trione. The process involves the reaction of indane-1,2,3-trione with an oxidizing agent such as sodium periodate or potassium permanganate. The reaction is typically carried out in an aqueous medium at a controlled temperature to ensure the formation of this compound .

Industrial Production Methods: In industrial settings, this compound is produced by the oxidation of indane-1,2,3-trione using a continuous flow reactor. This method allows for the efficient production of this compound with high purity. The reaction conditions, including temperature, pressure, and concentration of reactants, are carefully controlled to optimize yield and minimize by-products .

Chemical Reactions Analysis

Types of Reactions: Ninhydrin undergoes several types of chemical reactions, including oxidation, reduction, and substitution. The most notable reaction is its interaction with amino acids, where it acts as an oxidizing agent .

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Analytical Chemistry

Detection of Amino Acids and Proteins

Ninhydrin is widely recognized for its ability to react with primary amino groups, forming a colored complex known as Ruhemann's purple. This reaction is foundational in amino acid analysis:

  • Methodology : The this compound reaction is employed in both manual and automated settings to analyze various compounds across disciplines such as agriculture, biochemistry, and food science. It can detect amino acids in complex mixtures due to its high sensitivity and specificity.
  • Applications : The method is utilized for assessing protein content in food products, analyzing plant tissues for nutritional studies, and evaluating amino acid profiles in clinical samples .
Application AreaDescription
Food ScienceProtein content analysis in food products
Clinical BiochemistryAmino acid profiling in patient samples
Agricultural ScienceNutritional assessment of plant tissues

Organic Synthesis

Multicomponent Reactions (MCRs)

This compound serves as a key building block in organic synthesis, particularly in multicomponent reactions that generate complex molecular architectures:

  • Recent Developments : Recent studies highlight this compound's role in synthesizing diverse scaffolds that exhibit potential biological activities, including anticancer properties. These MCRs are valued for their efficiency, allowing the rapid generation of compound libraries essential for drug discovery .
  • Case Study : A review covering multicomponent reactions involving this compound from 2014 to 2019 illustrates its application in creating novel compounds with promising biological activities .
Reaction TypeKey Features
Multicomponent ReactionsEfficient synthesis of complex molecules
Biological ApplicationsPotential anticancer agents derived from synthesized compounds

Forensic Science

Fingerprint Detection

One of the most well-known applications of this compound is in forensic science for detecting latent fingerprints:

  • Mechanism : this compound reacts with amino acids present in sweat residues left on surfaces, producing a purple-blue color that indicates the presence of fingerprints.
  • Field Application : This method is routinely used by law enforcement agencies to recover fingerprints from various surfaces, enhancing the ability to identify suspects .
Forensic ApplicationDescription
Latent Fingerprint DetectionVisual enhancement of fingerprints on surfaces

Biomedical Applications

Drug Delivery Systems

This compound's properties have been explored in developing drug delivery systems:

  • Nanoparticle Functionalization : this compound has been utilized to modify nanoparticles for targeted drug delivery, enhancing the stability and efficacy of therapeutic agents.
  • Case Studies : Research indicates that this compound-modified liposomes can improve drug encapsulation efficiency and release profiles in biomedical applications .
Biomedical ApplicationDescription
Drug Delivery SystemsEnhancing drug stability and targeting through nanoparticle functionalization

Mechanism of Action

The mechanism of action of ninhydrin involves its role as an oxidizing agent. When this compound reacts with amino acids, it undergoes oxidative deamination, resulting in the formation of Ruhemann’s purple. The reaction proceeds through the following steps :

    Oxidation: this compound oxidizes the amino acid, leading to the release of carbon dioxide, ammonia, and an aldehyde.

    Formation of Hydrindantin: The reduced form of this compound, hydrindantin, is formed during the reaction.

    Condensation: Hydrindantin reacts with another molecule of this compound and the released ammonia to form Ruhemann’s purple.

Comparison with Similar Compounds

Comparison with Similar Compounds

Ninhydrin is compared here with structurally or functionally analogous compounds, including isatin derivatives and tri-nitro-benzene-sulphonic acid (TNBS), based on reactivity, specificity, and applications.

Isatin and 5-Bromoisatin

  • Reactivity : Isatin (1H-indole-2,3-dione) and its derivatives, such as 5-bromoisatin, exhibit faster reaction kinetics than this compound in certain nucleophilic additions due to reduced steric hindrance. For example, reactions with active methylene nucleophiles (e.g., barbituric acid) proceed 20–30% faster with isatin than this compound .
  • Mechanistic Differences : Unlike this compound, isatin lacks a central electrophilic C-2 carbonyl, leading to distinct reaction pathways. This compound’s ability to form Ruhemann’s purple via a redox mechanism with primary amines is absent in isatin .
  • Applications: Isatin is preferred in synthesizing indole-based pharmaceuticals, while this compound’s specificity for amino groups makes it indispensable in forensic fingerprinting and amino acid quantification .

Tri-Nitro-Benzene-Sulphonic Acid (TNBS)

  • Instead, it forms yellow derivatives (λmax ~420 nm), limiting its utility in colorimetric assays .
  • Reproducibility: The this compound-based EBC method for free α-amino nitrogen (FAN) determination demonstrates higher inter-laboratory reproducibility compared to TNBS, as validated in malt, wort, and beer analyses .
  • Interference : this compound reacts with ammonia and secondary amines (e.g., proline), yielding distinct colors (blue for primary amines, yellow for proline), whereas TNBS shows negligible reactivity with secondary amines .

Alloxan

  • Structural Similarity : Alloxan (2,4,5,6-tetraoxypyrimidine) shares this compound’s tricarbonyl structure but lacks the indane backbone. This difference results in divergent redox behavior; alloxan is a potent oxidizing agent linked to diabetes induction in mammals, whereas this compound is a milder oxidizer .
  • Applications : Alloxan is rarely used in analytical chemistry due to its toxicity, contrasting with this compound’s widespread use in biochemical assays .

Data Tables

Table 1: Comparative Reactivity of this compound and Analogues

Compound Reaction Time (min)* Chromogenic Product Specificity Key Application
This compound 15–30 Ruhemann’s purple Primary/secondary amines, ammonia Forensic, amino acid analysis
Isatin 10–20 None Active methylene nucleophiles Pharmaceutical synthesis
TNBS 30–60 Yellow derivative Primary amines FAN determination in brewing
Alloxan N/A N/A Redox-active biomolecules Diabetes research

*Reaction times are approximate and context-dependent .

Biological Activity

Ninhydrin, also known as 2,2-dihydroxyindane-1,3-dione, is a chemical reagent widely recognized for its ability to react with amino acids and proteins, leading to a variety of biological applications. This article explores the biological activity of this compound, focusing on its mechanisms, applications in biochemical assays, and its role in recent research.

This compound primarily reacts with free amino groups in amino acids and proteins to form a colored complex, typically a deep blue or purple compound known as Ruhemann's purple. This reaction is not only significant for qualitative analysis but also serves as a quantitative method for determining amino acid concentrations.

  • Reaction Overview :
    • This compound reacts with amino acids to release carbon dioxide and produce an aldehyde corresponding to the amino acid.
    • The reaction can be summarized as follows:
Amino Acid+This compoundRuhemann s Purple+CO2+Aldehyde\text{Amino Acid}+\text{this compound}\rightarrow \text{Ruhemann s Purple}+\text{CO}_2+\text{Aldehyde}

Applications in Biochemistry

This compound has extensive applications in biochemistry, particularly in protein and amino acid analysis:

  • Protein Analysis : this compound is used to detect and quantify amino acids in various biological samples. It has been employed in high-throughput methods that accurately assess peptide-derived amino acids in vivo, demonstrating significant changes postprandially in animal studies .
  • CRISPR Technology : Recent studies have demonstrated the utility of this compound in manipulating RNA-guided nucleic acid systems. It can mask guide RNA (gRNA) to inhibit CRISPR/Cas9 activity and subsequently restore function through unmasking, highlighting its potential in gene editing applications .
  • Forensic Science : In forensic investigations, this compound is utilized to develop latent fingerprints on porous surfaces by reacting with amino acids left behind by skin contact. Studies have optimized this process for better efficacy under varying conditions .

Case Study: this compound in Protein Digestion Assessment

A study involving young pigs assessed the effectiveness of a high-throughput this compound method for measuring dietary peptide-derived amino acids. The results indicated that this method could serve as a direct biomarker for protein digestion and absorption, with significant differences observed between healthy and EPI (exocrine pancreatic insufficiency) pigs .

ParameterHealthy PigsEPI Pigs
AUC (Area Under Curve)HigherLower
Cmax (Maximum Concentration)HigherLower

Kinetic Studies

Kinetic studies have explored this compound's interaction with metal-dipeptide complexes. These studies utilized UV-vis spectrophotometry to analyze the formation of colored products, providing insight into the reaction dynamics and thermodynamic parameters involved .

Summary of Biological Activities

This compound's biological activities can be summarized as follows:

  • Detection : Effective for identifying amino acids and proteins.
  • Gene Regulation : Modulates CRISPR systems by reversible masking of gRNA.
  • Forensic Applications : Enhances fingerprint development techniques.

Q & A

Basic Research Questions

Q. What is the fundamental reaction mechanism of ninhydrin with amino acids, and how does this underpin its analytical utility?

this compound reacts with primary amines (α-amino groups) via oxidative deamination, releasing CO₂, NH₃, and an aldehyde. The ammonia reacts with reduced this compound (hydrindantin) to form Ruhemann’s purple (λmax = 570 nm), a chromophore used for qualitative and quantitative analysis. Proline and hydroxyproline (secondary amines) form yellow derivatives (λmax = 440 nm), while asparagine produces brown products due to its free amide group . This differential reactivity allows selective detection of amino acid classes, making this compound a cornerstone in chromatography and forensic analysis.

Q. What standardized protocols exist for preparing and applying this compound reagents in amino acid detection?

  • Reagent Preparation : Dissolve 0.2–2.0 g this compound in 10 mL acetone or ethanol (2% w/v). Add 0.3 g fructose (optional for stabilization) .
  • Procedure : Mix 1 mL sample with 1 mL reagent, heat at 95°C for 2–5 min, and observe color development. For quantitative analysis, measure absorbance at 570 nm (primary amines) or 440 nm (proline/hydroxyproline) .
  • Storage : Store in airtight, light-protected containers; acetone-based solutions are stable indefinitely at room temperature (avoid ammonia exposure) .

Q. How does this compound’s reactivity profile influence experimental design in protein hydrolysis studies?

this compound cannot detect proline directly, requiring complementary methods (e.g., chloramine-T oxidation) for full amino acid quantification. Post-hydrolysis, residual ammonium ions or interfering amines (e.g., urea, aminoglycans) must be removed via dialysis or ion-exchange chromatography to avoid false positives . For complex samples, pair this compound with HPLC or mass spectrometry for validation .

Advanced Research Questions

Q. What methodological adjustments are required to optimize this compound for quantitative free α-amino nitrogen (FAN) analysis in plant or microbial extracts?

The EBC-ninhydrin method involves:

  • Sample Prep : Clarify extracts via centrifugation (20,000 ×g, 20 min) and filter (0.45 μm) to remove particulates .
  • Reagent Modifications : Use pH 5.5 acetate buffer to stabilize Ruhemann’s purple and minimize side reactions with carbohydrates .
  • Calibration : Generate a glycine standard curve (0–50 μg/mL). Correct for proline interference by subtracting A440 values from A570 .
  • Validation : Compare results with TNBS (trinitrobenzene sulfonic acid) assays; this compound shows higher reproducibility (CV < 2%) in interlaboratory trials .

Q. How can this compound-based fingerprint visualization be enhanced for low-abundance amino acid residues on porous substrates?

  • Reagent Formulation : Replace Freon with heptane-based carriers (5 g this compound in 100 mL heptane + 1% acetic acid) to improve solubility and reduce background staining .
  • Post-Treatment : Apply zinc chloride (0.5% in ethanol) to convert Ruhemann’s purple to a fluorescent pink derivative, enhancing contrast under 490 nm light .
  • Substrate Pre-Treatment : Humidify paper (70% RH, 24 h) to rehydrate latent residues and boost reaction efficiency .

Q. What are the limitations of this compound in ancient protein analysis, and how can isotopic applications address these?

this compound degrades carboxyl groups during reaction, complicating δ¹³C analysis of archaeological collagen. To mitigate:

  • Isotopic Correction : Use parallel decarboxylation-free methods (e.g., GC-MS) to establish baseline δ¹³C values .
  • Microbial Proteomics : Apply this compound to track microbial assimilation of urea-derived carbon in soil by comparing δ¹³C shifts in released CO₂ .

Q. Methodological Considerations

Q. How should researchers address contradictory reports on this compound’s stability and storage conditions?

Stability varies by solvent: acetone-based reagents are indefinitely stable, while aqueous solutions degrade within weeks. Conflicting reports arise from solvent purity (e.g., trace ammonia accelerates degradation) . For critical studies, validate reagent activity weekly via glycine standards .

Q. What advanced statistical approaches improve reliability in this compound-based datasets?

  • PCA (Principal Component Analysis) : Reduces dimensionality in multi-wavelength datasets (e.g., A440, A570) to identify outlier samples .
  • Tukey’s HSD Test : Differentiates treatment means in agricultural studies (e.g., amino acid profiles in stressed plants) .

Properties

IUPAC Name

2,2-dihydroxyindene-1,3-dione
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InChI

InChI=1S/C9H6O4/c10-7-5-3-1-2-4-6(5)8(11)9(7,12)13/h1-4,12-13H
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InChI Key

FEMOMIGRRWSMCU-UHFFFAOYSA-N
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Canonical SMILES

C1=CC=C2C(=C1)C(=O)C(C2=O)(O)O
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Molecular Formula

C9H6O4
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DSSTOX Substance ID

DTXSID7025716
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Molecular Weight

178.14 g/mol
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Physical Description

Ninhydrin appears as white to light yellow crystals or powder. Becomes anhydrous with reddening at 257-266 °F. (NTP, 1992), White to light yellow crystals or powder; [CAMEO], ODOURLESS COLOURLESS-TO-CREAM-COLOURED CRYSTALLINE SOLID.
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Solubility

1 to 5 mg/mL at 68 °F (NTP, 1992), Solubility in water: soluble
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Vapor Pressure

0.00000024 [mmHg]
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CAS No.

485-47-2
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Melting Point

466 to 469 °F (Decomposes) (NTP, 1992)
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Synthesis routes and methods I

Procedure details

The title compound was prepared by a modification of the procedure by Heimer, et al. Int. J. Pept., 1984, 23, 203-211 N-(2-Aminoethyl)glycine (1, 3.00 g; 25.4 mmol) was dissolved in water (50 ml), dioxane (50 ml) was added, and the pH was adjusted to 11.2 with 2 N sodium hydroxide. tert-Butyl-4-nitrophenyl carbonate (7.29 g; 30.5 mmol) was dissolved in dioxane (40 ml) and added dropwise over a period of 2 h, during which time the pH was maintained at 11.2 with 2 N sodium hydroxide. The pH was adjusted periodically to 11.2 for three more hours and then the solution was left overnight. The solution was cooled to 0° C. and the pH was carefully adjusted to 3.5 with 0.5 M hydrochloric acid. The aqueous solution was washed with chloroform (3×200 ml), the pH adjusted to 9.5 with 2N sodium hydroxide and the solution was evaporated to dryness, in vacuo (14 mmHg). The residue was extracted with DMF (25+2×10 ml) and the extracts filtered to remove excess salt. This results in a solution of the title compound in about 60% yield and greater than 95% purity by tlc (system 1 and visualised with ninhydrin, Rf=0.3). The solution was used in the following preparations of Boc-aeg derivates without further purification.
Quantity
3 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
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solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
tert-Butyl-4-nitrophenyl carbonate
Quantity
7.29 g
Type
reactant
Reaction Step Three
Quantity
40 mL
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reactant
Reaction Step Three
Quantity
0 (± 1) mol
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reactant
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0 (± 1) mol
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reactant
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Quantity
50 mL
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Reaction Step Six

Synthesis routes and methods II

Procedure details

To a stirred solution of diallyl glutamate (110 mg, 0.42 mmol) and triphosgene (43 mg, 0.14 mmol) in CH2Cl2 (4 mL) at −78° C. was added Et3N (180 μL, 1.3 mmol) in CH2Cl2 (0.8 mL). The reaction mixture was allowed to warm to room temperature and stirred for 1.5 h. The phenylalanine derivative (140 mg, 0.251 mmol) in a solution of CH2Cl2 (1 mL) and Et3N (70 μL, 0.5 mmol) was then added at −78° C. and the reaction was stirred at room temperature for 12 h. The solution was diluted with CH2Cl2, washed twice with H2O, dried over MgSO4 (anh.) and purified by column chromatography (Hexane:AcOEt 3:1) to give 100 mg (57%) (TLC in CH2Cl2:MeOH 20:1 Rf=0.3, revealed with ninhydrin and uv light). 1H-NMR (CDCl3, 300 MHz) δ 7.80-6.95 (13H, aromatics, NHFmoc), 5.98-5.82 (m, 3H, 3-CH2CHCH2), 5.54 (bd, 1H, NHurea), 5.43-5.19 (m, 7H, 3-CH2CHCH2, NHurea), 4.85-4.78 (m, 1H, CH(pheala.)), 4.67-4.50 (m, 9H, 3-CH2CHCH2, CH2(Fmoc), CH(glu.)), 4.28 (t, 1H, CH(Fmoc)), 3.05 (d, 2H, CH2(pheala.)), 2.53-2.33 (m, 2H, CH2(glu.)), 2.25-2.11 and 1.98-1.80 (2m, 2H, CH2(glu.)).
Quantity
110 mg
Type
reactant
Reaction Step One
Quantity
43 mg
Type
reactant
Reaction Step One
Name
Quantity
180 μL
Type
reactant
Reaction Step One
Quantity
4 mL
Type
solvent
Reaction Step One
Quantity
0.8 mL
Type
solvent
Reaction Step One
Quantity
140 mg
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reactant
Reaction Step Two
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Quantity
70 μL
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reactant
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1 mL
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0 (± 1) mol
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Synthesis routes and methods III

Procedure details

To a stirred solution of diallyl glutamate (3.96 g, 15 mmol) and triphosgene (1.47 g, 4.95 mmol) in CH2Cl2 (143 mL) at −78° C. was added Et3N (6.4 mL, 46 mmol) in CH2Cl2 (28 mL). The reaction mixture was allowed to warm to room temperature and stirred for 1.5 h. The Lysine derivative (2.6 g, 9.09 mmol) in a solution of CH2Cl2 (36 mL) was then added at −78° C. and the reaction was stirred at room temperature for 12 h. The solution was diluted with CH2Cl2, washed twice with H2O, dried over MgSO4 (anh.) and purified by column chromatography (Hexane:AcOEt 3:1→2:1→AcOEt) to give 4 g (82%) (TLC in CH2Cl2:MeOH 20:1 Rf=0.3, revealed with ninhydrin). 1H-NMR (CDCl3, 300 MHz) δ 5.97-5.84 (m, 3H, 3-CH2CHCH2), 5.50 (bt, 2H, 2NHurea), 5.36-5.20 (m, 6H, 3-CH2CHCH2), 4.81 (bs, 1H, NHBoc), 4.68-4.40 (m, 8H, 3-CH2CHCH2, CH(Lys), CH(glu)), 3.09-3.05 (m, 2H, CH2NHBoc), 2.52-2.39 (m, 2H, CH2(glu.)), 2.25-2.14 and 2.02-1.92 (2m, 2H, CH2(glu.)), 1.87-1.64 (m, 4H, 2CH2(Lys)), 1.51-1.35 (m, 2H, CH2(Lys)), 1.44 (s, 9H, Boc).
Quantity
3.96 g
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reactant
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1.47 g
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reactant
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6.4 mL
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reactant
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143 mL
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solvent
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28 mL
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2.6 g
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reactant
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36 mL
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Synthesis routes and methods IV

Procedure details

The individual BBM-1675 components show solubility and color reactions similar to each other. For example, they are soluble in chloroform, ethyl acetate, acetone, ethanol and methanol, slightly soluble in benzene and water, and insoluble in n-hexane and carbon tetrachloride. They give positive reactions with ferric chloride, Ehrlich and Tollen's reagents but negative responses in Sakaguchi, ninhydrin and anthrone tests.
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Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ninhydrin
Reactant of Route 2
Ninhydrin
Reactant of Route 3
Ninhydrin
Reactant of Route 4
Ninhydrin
Reactant of Route 5
Ninhydrin
Reactant of Route 6
Ninhydrin

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